molecular formula C11H18N2O2 B14626580 N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide CAS No. 57068-20-9

N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide

Cat. No.: B14626580
CAS No.: 57068-20-9
M. Wt: 210.27 g/mol
InChI Key: DGHQKDQZILYIOO-UHFFFAOYSA-N
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Description

N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of oxazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide typically involves the reaction of 4,5-dimethyl-1,3-oxazole with an appropriate ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxazole compounds.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups into the oxazole ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions

Scientific Research Applications

N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide has been extensively studied for its applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells.

Comparison with Similar Compounds

N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide can be compared with other similar compounds such as:

    N-(4,5-Dimethyl-1,3-oxazol-2-yl)acetamide: Shares a similar oxazole core but differs in the substituent groups attached to the nitrogen atom.

    N-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide: Contains additional functional groups that confer different chemical and biological properties.

    N-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-1-ethyl-3-methyl-4-nitro-1H-pyrazol-5-amine:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

57068-20-9

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide

InChI

InChI=1S/C11H18N2O2/c1-6-13(10(14)7(2)3)11-12-8(4)9(5)15-11/h7H,6H2,1-5H3

InChI Key

DGHQKDQZILYIOO-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC(=C(O1)C)C)C(=O)C(C)C

Origin of Product

United States

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